
7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives involves reductive amination of a precursor compound with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol. This process yields a series of novel compounds, including those with benzylpiperazine propoxy substituents, which are then purified and characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized by a chromene moiety, which can adopt different conformations. For instance, in one derivative, the carbocyclic ring of the chromene adopts an envelope conformation, while the pyran ring has a flat-boat conformation. The substituent rings, such as the methoxyphenyl ring, can be orthogonal to the mean plane of the chromene moiety, as observed in the crystal structure of a related compound .
Chemical Reactions Analysis
The chromen-4-one derivatives can participate in various chemical reactions due to their functional groups. For example, the presence of amine and nitro groups in one derivative allows for intramolecular hydrogen bonding, which can influence the compound's reactivity and interactions in the crystal lattice . Additionally, the synthesis process itself involves multiple reaction steps, including oxidation, hydrolysis, acylation, and cyclization, to construct the chromen-4-one core .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives are influenced by their molecular structure and substituents. These compounds exhibit significant antibacterial and antifungal activity, which can be correlated with their molecular docking scores against specific protein targets . Furthermore, derivatives of chromen-4-one have been evaluated for their potential as antihyperlipidemic agents, showing the ability to reduce atherogenic index and modulate gene expressions related to oxidative stress in hyperlipidemic rats . The angiogenesis inhibitory activity of these compounds has also been demonstrated, with one derivative showing potent activity against human umbilical vein endothelial cells .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Properties
Research on similar chromenone compounds has identified antimicrobial and anti-inflammatory effects. For instance, a derivative isolated from Belamcanda chinensis was found to exhibit antimicrobiotic and anti-inflammatory properties, highlighting the potential of chromenones in developing new therapeutic agents (Liu, Ma, Gao, & Wu, 2008).
Synthetic Chemistry and Material Science
Chromenone compounds are integral to the synthesis of photochromic materials and biologically active natural products. They serve as critical intermediates in the synthesis of complex organic molecules, demonstrating their versatility and utility in synthetic organic chemistry. For example, chromene chromium carbene complexes have been used in the synthesis of naphthopyran and naphthopyrandione units present in photochromic materials, showcasing the role of chromenones in material science (Rawat, Prutyanov, & Wulff, 2006).
Molecular Docking and Modeling
Novel polystyrene-supported catalysts using chromenone derivatives have been developed for use in organic synthesis, such as the Michael addition for synthesizing Warfarin and its analogues. This application underscores the compound's role in enhancing the efficiency and sustainability of chemical reactions (Alonzi et al., 2014).
Photophysical Properties
Chromenone derivatives exhibit unique fluorescence properties, making them valuable for developing new sensors and imaging agents. Their fluorescence in protic environments, for instance, enables their application in sensing technologies and fluorescent probes (Uchiyama et al., 2006).
Drug Synthesis and Pharmaceuticals
Further exploration into chromenone derivatives has led to the synthesis of compounds with significant antibacterial and antifungal activity. Such research indicates the potential for developing new antimicrobial agents based on the chromenone scaffold, highlighting the chemical's relevance in pharmaceutical research (Mandala et al., 2013).
Eigenschaften
IUPAC Name |
7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-23-10-7-8-12-14(9-10)25-17(18(19,20)21)15(16(12)22)11-5-3-4-6-13(11)24-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWNDIUXQCJHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

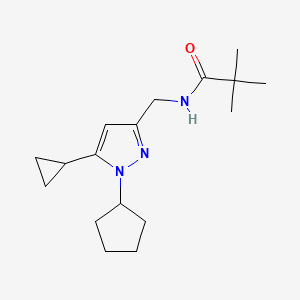
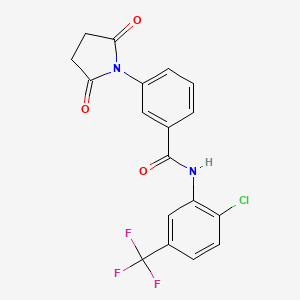
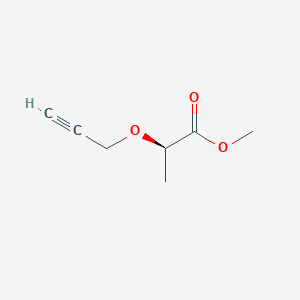
![Ethyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2517454.png)
![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)
![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2517457.png)
![3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride](/img/structure/B2517458.png)
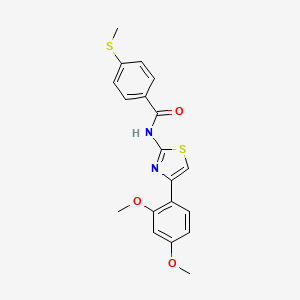
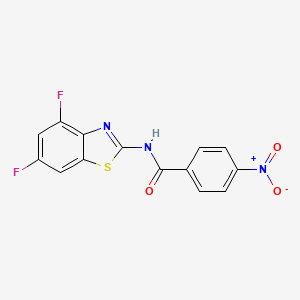
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517462.png)
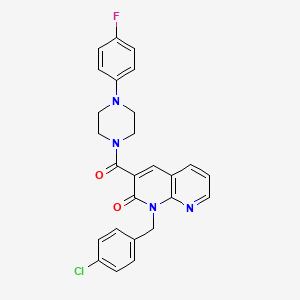

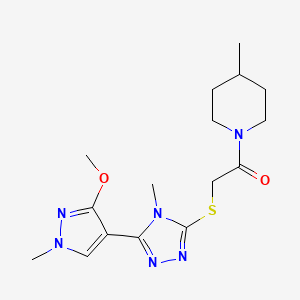
![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2517467.png)